1,2,3-Trimethyl-3H-benzo[e]indole
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Overview
Description
1,2,3-Trimethyl-3H-benzo[e]indole is an organic compound with the molecular formula C15H15N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure and properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological targets are still under investigation .
Mode of Action
It has been suggested that this compound may interact with certain cellular components, leading to changes in cell function
Biochemical Pathways
The biochemical pathways affected by 1,2,3-Trimethyl-3H-benzo[e]indole are currently unknown. As a new compound under study, its role in biochemical pathways is still being explored .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
It is a subject of ongoing research, and more studies are needed to understand its effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 1,2,3-Trimethyl-3H-benzo[e]indole in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
Information on the enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethyl-3H-benzo[e]indole can be synthesized through several methods. One common approach involves the catalytic hydrogenation of indole and methyl acetate in a hydrogen atmosphere . Another method includes the reaction of indole derivatives with specific reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethyl-3H-benzo[e]indole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while reduction can produce fully or partially reduced forms of the compound .
Scientific Research Applications
1,2,3-Trimethyl-3H-benzo[e]indole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the production of dyes, pigments, and photochemiluminescent materials.
Comparison with Similar Compounds
- 1,2,3-Trimethylnaphtho[1,2-d]pyrrole
- 2,3,3-Trimethyl-4,5-benzo-3H-Indole
- 1,1,2-Trimethyl-1H-benzo[e]indole
Comparison: 1,2,3-Trimethyl-3H-benzo[e]indole is unique due to its specific substitution pattern on the indole ring. This structural feature imparts distinct chemical and physical properties, making it suitable for particular applications that similar compounds may not fulfill .
Properties
IUPAC Name |
1,2,3-trimethylbenzo[e]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-10-11(2)16(3)14-9-8-12-6-4-5-7-13(12)15(10)14/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMROBBTYFXFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=CC=CC=C3C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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